molecular formula C8H10Cl2N2 B6173814 5-tert-butyl-2,4-dichloropyrimidine CAS No. 1895356-32-7

5-tert-butyl-2,4-dichloropyrimidine

Cat. No.: B6173814
CAS No.: 1895356-32-7
M. Wt: 205.1
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Description

5-tert-Butyl-2,4-dichloropyrimidine (CAS 1895356-32-7) is a high-value chemical building block with significant applications in medicinal chemistry and drug discovery research. This compound features a pyrimidine core that is selectively dichlorinated at the 2 and 4 positions and substituted with a tert-butyl group at the 5-position, making it a versatile scaffold for the synthesis of diverse molecular libraries through sequential nucleophilic aromatic substitution . Its primary research value lies in the development of novel kinase inhibitors and targeted cancer therapeutics. Recent scientific studies have utilized this specific 2,4-dichloropyrimidine derivative in the structure-based design and synthesis of potential KRAS-G12D inhibitors . KRAS-G12D mutations are drivers in 20-50% of pancreatic and biliary cancers, representing a promising but challenging therapeutic target . The compound's reactivity allows researchers to efficiently create chemical probes to investigate these important biological pathways. Specifications & Safety: • CAS Number: 1895356-32-7 • Molecular Formula: C 8 H 10 Cl 2 N 2 • Molecular Weight: 205.08 g/mol • Storage: Cold-chain transportation is recommended . • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1895356-32-7

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 5-tert-Butylpyrimidine-2,4-diol

The precursor 5-tert-butylpyrimidine-2,4-diol is typically synthesized via cyclocondensation reactions. For example, a Hantzsch-type reaction between tert-butyl acetoacetate and urea under acidic conditions yields the dihydroxypyrimidine core. Alternative routes employ thiourea or guanidine derivatives to modulate electronic properties.

Reaction Conditions:

  • Solvent: Ethanol or acetic acid

  • Catalyst: Concentrated HCl or H₂SO₄

  • Temperature: 80–100°C

  • Time: 6–12 hours

Chlorination with Phosphorus Oxychloride

The dihydroxy intermediate is treated with excess POCl₃ in the presence of a catalyst such as dimethylformamide (DMF) or N,N-diethylaniline. The reaction proceeds via nucleophilic substitution, replacing hydroxyl groups with chlorine atoms.

Optimized Parameters:

ParameterValue
POCl₃ equivalents3–5
Catalyst (DMF)0.1–0.3 equivalents
Temperature80–110°C
Time4–8 hours
Yield70–85% (reported in)

Mechanistic Insight:
DMF acts as a Lewis base, generating reactive intermediates (e.g., Vilsmeier-Haack complexes) that enhance chlorination efficiency. The tert-butyl group’s steric bulk minimally affects reactivity at positions 2 and 4 due to the pyrimidine ring’s planar geometry.

Direct Ring Assembly with tert-Butyl-Containing Precursors

An alternative strategy constructs the pyrimidine ring with the tert-butyl group already positioned at C5. This method avoids post-synthetic modifications, improving atom economy.

Cyclocondensation of β-Diketones

Ethyl tert-butyl acetoacetate reacts with urea or thiourea in acidic media to form 5-tert-butylpyrimidine-2,4-diol directly. This one-pot synthesis simplifies purification but requires stringent control over stoichiometry.

Key Variables:

  • Molar ratio (β-diketone:urea): 1:1.2

  • Acid catalyst: H₂SO₄ or polyphosphoric acid

  • Reflux time: 10–14 hours

Chlorination In Situ

In some protocols, chlorination is integrated into the cyclocondensation step. For example, using chloroacetyl chloride as both a cyclizing agent and chlorine source achieves simultaneous ring formation and functionalization. However, this approach risks over-chlorination and requires careful monitoring.

Post-Synthetic Introduction of the tert-Butyl Group

Introducing the tert-butyl group after pyrimidine chlorination is challenging due to the electron-withdrawing effects of chlorine atoms, which deactivate the ring toward electrophilic substitution. Nonetheless, specialized methods have been explored.

Friedel-Crafts Alkylation

While traditionally limited to activated aromatic systems, Friedel-Crafts alkylation can be applied to pyrimidines using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃). However, yields are modest (<30%) due to competing side reactions.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between 2,4-dichloro-5-iodopyrimidine and tert-butylboronic acid offer a viable pathway. This method requires pre-functionalization with iodine at C5, adding synthetic steps but enabling high regioselectivity.

Industrial-Scale Considerations

Scalability and cost-effectiveness are critical for industrial production. Key insights from patent analyses include:

Solvent Recovery and Recycling

Vacuum distillation systems, as described in, enable efficient recovery of high-boiling solvents like trichlorobenzene, reducing waste and production costs. For example, distilling POCl₃ reaction mixtures under reduced pressure minimizes thermal degradation of the product.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Chlorination of diolHigh selectivity, scalableMulti-step synthesis70–85%
Direct ring assemblyAtom-economicalSensitive to stoichiometry50–65%
Post-synthetic alkylationFlexible functionalizationLow efficiency, side reactions20–35%

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2,4-dichloropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in solvents like ethanol or dichloromethane.

    Coupling Reactions: Palladium catalysts, bases like sodium carbonate, and solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine can yield 5-tert-butyl-2-amino-4-chloropyrimidine.

Scientific Research Applications

5-tert-butyl-2,4-dichloropyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-butyl-2,4-dichloropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives of this compound have been shown to inhibit certain kinases, which play a role in cell signaling and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Key physicochemical parameters of 5-tert-butyl-2,4-dichloropyrimidine and analogs are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Electron Affinity (eV)
This compound* C₈H₁₁Cl₂N₂ 208.10 N/A N/A Estimated: ~2.5–3.0
5-Bromo-2,4-dichloropyrimidine C₄HBrCl₂N₂ 227.87 128 (15 mmHg) 1.781 2.92 (gas phase)
5-Nitro-2,4-dichloropyrimidine C₄HCl₂N₃O₂ 192.97 N/A N/A 3.58 (aqueous phase)
2,4-Dichloro-5-(trifluoromethyl)pyrimidine C₅HCl₂F₃N₂ 216.97 80 (16 mmHg) 1.605 N/A
2,4-Dichloro-5-methylpyrimidine C₅H₄Cl₂N₂ 162.00 N/A N/A N/A
  • Electron Affinity : The 5-nitro analog exhibits exceptionally high electron affinity (3.58 eV in aqueous phase), critical for radiosensitization by stabilizing low-energy electrons . The tert-butyl group, while less electron-withdrawing than nitro, may enhance lipophilicity and membrane permeability.
2.2.1. Anticancer and Radiosensitizing Effects
  • 5-Nitro-2,4-dichloropyrimidine : Demonstrates high cytotoxicity (IC₅₀ < 10 µM in FaDu/hGF cells) and acts as a radiosensitizer by stabilizing long-lived molecular anions (1.2 ms lifetime), facilitating DNA damage via dissociative electron attachment (DEA) and associative electron attachment (AEA) .
  • 5-Bromo-2,4-dichloropyrimidine : Used as a key intermediate in palbociclib synthesis (a CDK4/6 inhibitor for breast cancer). Exhibits moderate cytotoxicity but superior synthetic versatility .
  • tert-Butyl Analogs : The tert-butyl group may reduce direct cytotoxicity compared to nitro derivatives but enhance target binding through hydrophobic interactions (e.g., kinase inhibition) .
2.2.2. Anticonvulsant Activity

Mechanistic Insights

  • Electron Attachment and Fragmentation: Nitro and bromo substituents promote DEA, releasing reactive species (Cl⁻, NO₂⁻) that induce DNA strand breaks . tert-Butyl groups likely favor AEA, forming stable anions that transfer energy to DNA via linear energy transfer (LET) enhancement .
  • Synthetic Flexibility :
    • Bromo and nitro groups enable sequential nucleophilic aromatic substitution (SNAr) for functionalization (e.g., Suzuki coupling in palbociclib synthesis) .
    • tert-Butyl groups require specialized reagents (e.g., tert-butyllithium) for introduction, complicating synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-tert-butyl-2,4-dichloropyrimidine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves halogenation of pyrimidine precursors. A two-step approach may include tert-butylation followed by selective dichlorination. To optimize efficiency, employ orthogonal experimental design (e.g., Taguchi or factorial methods) to evaluate variables such as temperature, catalyst loading, and reaction time. For example, a 2³ factorial design can identify interactions between solvent polarity, base strength, and stoichiometry of chlorinating agents .
  • Data Example :

VariableLevel 1Level 2Optimal Condition
Temperature (°C)608080
Catalyst (mol%)51010
Reaction Time (h)61212

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm tert-butyl group integration and chlorine substitution patterns. Mass spectrometry (EI/ESI) verifies molecular weight (calc. 219.08 g/mol). IR spectroscopy detects C-Cl stretches (~550–650 cm⁻¹) and pyrimidine ring vibrations. Cross-reference with PubChem data for analogous chloropyrimidines to validate assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and splash goggles. Chlorinated pyrimidines may release HCl vapors under heat; neutralize spills with sodium bicarbonate. Store in amber vials at 4°C under inert gas. Refer to Sigma-Aldrich SDS guidelines for chlorinated heterocycles for disposal protocols .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) elucidate the electronic effects of substituents on the reactivity of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites for nucleophilic attack. Compare LUMO energies with analogous pyrimidines to predict regioselectivity in cross-coupling reactions. Validate with kinetic studies using Arrhenius plots .

Q. What experimental strategies resolve discrepancies in reported catalytic efficiencies for Suzuki-Miyaura couplings involving this compound?

  • Methodological Answer : Conduct statistical contradiction analysis using ANOVA to isolate variables (e.g., ligand choice, Pd source, solvent). For example, compare Buchwald vs. SPhos ligands in a randomized block design. Use LC-MS to track intermediate stability and side-product formation .

Q. How can a multi-factor optimization approach improve yield in the synthesis of derivatives via nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : Apply response surface methodology (RSM) to model interactions between nucleophile concentration, solvent dielectric constant, and reaction time. For SNAr with amines, a central composite design can identify non-linear relationships. Example:

FactorRangeOptimal Value
[Amine] (equiv)1.5–3.02.5
DMF/H₂O Ratio9:1–7:38:2
Temperature (°C)70–9085
  • Validate with kinetic profiling via in situ IR .

Q. What role does steric hindrance from the tert-butyl group play in directing regioselectivity during functionalization?

  • Methodological Answer : Use X-ray crystallography to determine spatial hindrance at the 5-position. Compare reaction rates at C2 vs. C4 using competitive experiments with isotopically labeled substrates. Molecular dynamics simulations can quantify steric effects on transition-state geometries .

Notes on Evidence Utilization

  • Relied on PubChem , Sigma-Aldrich SDS , and peer-reviewed methodologies for reproducibility.
  • Emphasized DOE and statistical analysis to align with academic research rigor.

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